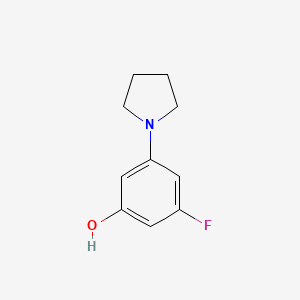

3-Fluoro-5-(pyrrolidin-1-yl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluoro-5-(pyrrolidin-1-yl)phenol is a chemical compound with the CAS Number: 925233-15-4 . It has a molecular weight of 181.21 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name of this compound is 3-fluoro-5-(pyrrolidin-1-yl)phenol . The InChI code is 1S/C10H12FNO/c11-8-5-9(7-10(13)6-8)12-3-1-2-4-12/h5-7,13H,1-4H2 .Physical And Chemical Properties Analysis

The compound has a storage temperature of 2-8°C . and is shipped at room temperature .Wissenschaftliche Forschungsanwendungen

Pharmacophore Exploration

The pyrrolidine ring in 3-Fluoro-5-(pyrrolidin-1-yl)phenol allows for efficient exploration of pharmacophore space due to its sp3-hybridization . This feature is crucial for identifying and optimizing interactions with biological targets, which can lead to the development of new therapeutic agents .

Stereochemical Studies

Due to the presence of the pyrrolidine ring, this compound contributes significantly to the stereochemistry of molecules. Researchers can study the effects of stereochemistry on drug behavior, including how different stereoisomers can influence the biological profile of drug candidates .

3D Molecular Coverage

The non-planarity of the pyrrolidine ring, known as “pseudorotation,” increases three-dimensional coverage. This characteristic is beneficial for the design of molecules with enhanced binding properties and selectivity towards specific biological targets .

Drug Design and Discovery

3-Fluoro-5-(pyrrolidin-1-yl)phenol serves as a versatile scaffold in drug discovery. Its structure can be modified to create novel biologically active compounds with potential therapeutic applications in treating various human diseases .

Material Science

The compound’s molecular structure, confirmed by DFT studies and crystallography, can provide insights into its physical and chemical properties. This information is valuable for the development of new materials with specific electronic or optical characteristics .

Biological Activity Profiling

The fluorophenyl substituent at position 3 of the pyrrolidine ring has shown to offer better in vitro potency and efficacy. This finding can guide the synthesis of new compounds with improved biological activity for potential use in medical treatments .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Continue rinsing), and P338 (If eye irritation persists: Get medical advice/attention) .

Wirkmechanismus

Target of Action

It’s worth noting that compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It’s known that the fluorophenyl substituents at position 3 of the pyrrolidine sulfonamides offer better in vitro potency .

Result of Action

Compounds with a pyrrolidine ring have been associated with a wide range of biological activities .

Eigenschaften

IUPAC Name |

3-fluoro-5-pyrrolidin-1-ylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-8-5-9(7-10(13)6-8)12-3-1-2-4-12/h5-7,13H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPGQQFBODVGHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=CC(=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-5-(pyrrolidin-1-yl)phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide tfa salt](/img/structure/B6333427.png)

![tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate](/img/structure/B6333474.png)